3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
Overview
Description
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and nitro substituents. The final step involves the coupling of the substituted pyrazole with N-cyclohexylbenzamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino-substituted pyrazole, while nucleophilic substitution of the bromine atom could yield a variety of substituted pyrazoles.
Scientific Research Applications
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromine and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- 3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide
- 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzoate
Uniqueness
What sets 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide apart from similar compounds is the specific combination of substituents on the pyrazole ring. The presence of both bromine and nitro groups can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-cyclohexylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O3/c18-15-11-21(20-16(15)22(24)25)10-12-5-4-6-13(9-12)17(23)19-14-7-2-1-3-8-14/h4-6,9,11,14H,1-3,7-8,10H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSZNAPWVKHPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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